molecular formula C24H36N2O B056614 2-(4-Hexylphenyl)-5-octoxypyrimidine CAS No. 121640-67-3

2-(4-Hexylphenyl)-5-octoxypyrimidine

Cat. No. B056614
M. Wt: 368.6 g/mol
InChI Key: JHVRCWNOXXETEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hexylphenyl)-5-octoxypyrimidine, commonly known as HO-3867, is a small molecule with potential therapeutic applications. It was first synthesized in 2006 by researchers at the University of Houston, and since then, it has been the subject of various scientific studies.

Scientific Research Applications

HO-3867 has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, HO-3867 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In neurodegenerative disease research, HO-3867 has been shown to protect neurons from oxidative stress and inflammation, which are common features of these diseases. In inflammation research, HO-3867 has been shown to reduce the production of inflammatory cytokines and chemokines, which play a key role in the development of various inflammatory diseases.

Mechanism Of Action

The mechanism of action of HO-3867 is not fully understood, but it is believed to involve the modulation of specific signaling pathways. In cancer cells, HO-3867 has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. In neurodegenerative diseases, HO-3867 has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In inflammation, HO-3867 has been shown to inhibit the activity of the NF-κB pathway, which is a key regulator of the immune response.

Biochemical And Physiological Effects

HO-3867 has been shown to have various biochemical and physiological effects, depending on the target tissue or cell type. In cancer cells, HO-3867 has been shown to induce cell cycle arrest, apoptosis, and autophagy. In neurodegenerative diseases, HO-3867 has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species. In inflammation, HO-3867 has been shown to reduce the production of inflammatory cytokines and chemokines, and inhibit the migration of immune cells to the site of inflammation.

Advantages And Limitations For Lab Experiments

HO-3867 has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential for off-target effects. Therefore, it is important to carefully design experiments to minimize these limitations and optimize the use of HO-3867 in scientific research.

Future Directions

There are several future directions for the study of HO-3867, including its use as a potential therapeutic agent in various diseases, its optimization for drug delivery, and its development as a molecular probe for specific signaling pathways. Additionally, further studies are needed to fully understand the mechanism of action of HO-3867 and its potential for off-target effects. Overall, HO-3867 has the potential to be a valuable tool in scientific research and a promising candidate for therapeutic development.

properties

CAS RN

121640-67-3

Product Name

2-(4-Hexylphenyl)-5-octoxypyrimidine

Molecular Formula

C24H36N2O

Molecular Weight

368.6 g/mol

IUPAC Name

2-(4-hexylphenyl)-5-octoxypyrimidine

InChI

InChI=1S/C24H36N2O/c1-3-5-7-9-10-12-18-27-23-19-25-24(26-20-23)22-16-14-21(15-17-22)13-11-8-6-4-2/h14-17,19-20H,3-13,18H2,1-2H3

InChI Key

JHVRCWNOXXETEY-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCC

Canonical SMILES

CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCC

synonyms

2-(4-Hexylphenyl)-5-(octyloxy)-pyrimidine

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-octyloxy-2-(4-hexylphenyl)pyrimidine ##STR10## 5-octyloxy-2-(4-heptylphenyl)pyrimidine ##STR11## 5-octyloxy-2-(4-octylphenyl)pyrimidine ##STR12## 5-octyloxy-2-(4-nonylphenyl)pyrimidine ##STR13## 5-octyloxy-2-(4-decylphenyl)pyrimidine ##STR14## 5-octyloxy-2-(4-undecylphenyl)pyrimidine 5-octyloxy-2-(4-dodecylphenyl)pyrimidine
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0 (± 1) mol
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5-octyloxy-2-(4-undecylphenyl)pyrimidine 5-octyloxy-2-(4-dodecylphenyl)pyrimidine
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